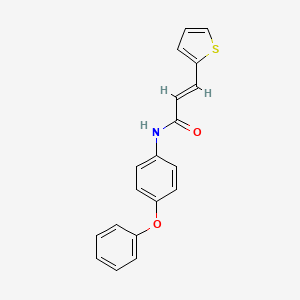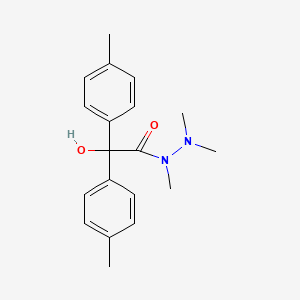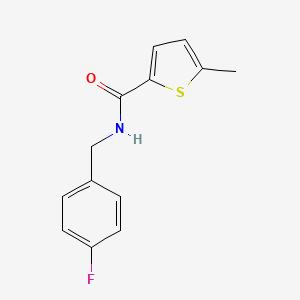![molecular formula C16H13FN2O2 B5779612 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as FMPP, is a synthetic derivative of the natural compound, salicylic acid. FMPP has been shown to have a range of biochemical and physiological effects, making it an attractive compound for researchers investigating various biological processes.
作用機序
The exact mechanism of action of 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol is not fully understood, but it is believed to act on various molecular targets in the body, including receptors and enzymes. 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol has been shown to have both agonist and antagonist effects on certain receptors, and to modulate the activity of various enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol has a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. The compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, and to have potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol in lab experiments is its relatively low toxicity and high purity. The compound is also readily available and can be synthesized using a variety of methods. However, one limitation of using 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol. One area of interest is the development of novel therapeutic agents based on the structure of 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol, which could have potential applications in the treatment of various diseases. Another area of interest is the investigation of the compound's effects on various biological processes, including immune function and cellular signaling pathways. Finally, further studies are needed to fully elucidate the mechanism of action of 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol and its potential therapeutic applications.
合成法
2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol can be synthesized using a variety of methods, including the reaction of salicylic acid with 4-fluoroaniline and 3,5-dimethoxyphenol. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under controlled conditions to ensure the purity and yield of the final product.
科学的研究の応用
2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol has been used in a range of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. The compound has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-12-6-7-13(15(20)8-12)16-14(9-18-19-16)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQAODDUGOVSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6945149 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)

![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
methanone](/img/structure/B5779589.png)




